
4-(4-Methylphenyl)cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Tolyl)cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. . The structure of 4-(p-Tolyl)cinnoline consists of a cinnoline core with a p-tolyl group attached at the 4-position, which imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)cinnoline can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts cyclization of aryl hydrazone derivatives. This method typically uses aryl hydrazonomalononitriles as starting materials, which are cyclized in the presence of aluminum chloride (AlCl3) and toluene under reflux conditions . Another method involves microwave-assisted one-pot green synthesis, where the reaction is conducted inside natural sporopollenin microcapsules using microwave irradiation .
Industrial Production Methods: While specific industrial production methods for 4-(p-Tolyl)cinnoline are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-(p-Tolyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrocinnoline derivatives, and various substituted cinnoline compounds .
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Derivatives of 4-(p-Tolyl)cinnoline have shown promise in anticancer and antihypertensive therapies.
作用机制
The mechanism of action of 4-(p-Tolyl)cinnoline involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins .
相似化合物的比较
Quinoxaline: Known for its antibacterial and antitumor activities.
Indole: A widely studied heterocycle with diverse biological and clinical applications.
Uniqueness of 4-(p-Tolyl)cinnoline: 4-(p-Tolyl)cinnoline stands out due to its unique combination of a cinnoline core and a p-tolyl group, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI 键 |
PIRSHZSKTUPSIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



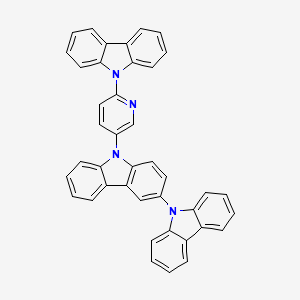
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
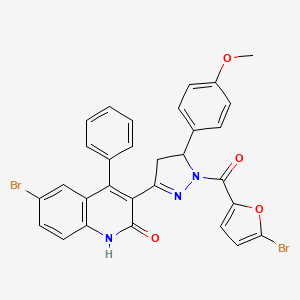
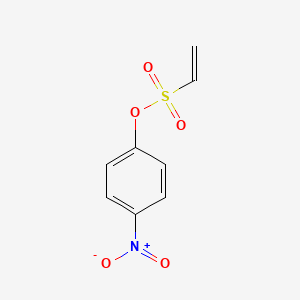

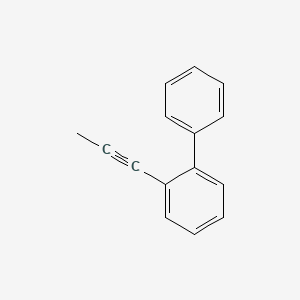


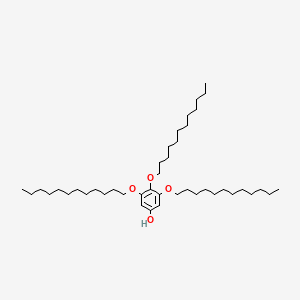

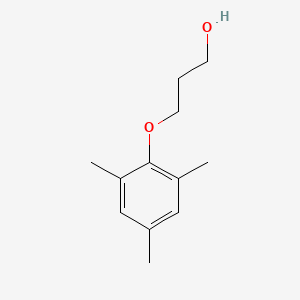
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
